An In-Depth Technical Guide to the Solubility Profile of (2S)-2-(4-fluorophenyl)propanoic Acid in Organic Solvents
An In-Depth Technical Guide to the Solubility Profile of (2S)-2-(4-fluorophenyl)propanoic Acid in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing process design, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of (2S)-2-(4-fluorophenyl)propanoic acid. In the absence of an exhaustive pre-existing public dataset, this document focuses on equipping researchers with the foundational knowledge and practical methodologies required to determine, predict, and interpret the solubility of this compound. We will delve into the physicochemical properties of (2S)-2-(4-fluorophenyl)propanoic acid, explore the thermodynamic principles governing its dissolution, present a detailed protocol for the gold-standard shake-flask solubility determination method, and discuss the utility of predictive models like the Universal Functional Group Activity Coefficient (UNIFAC) model.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
(2S)-2-(4-fluorophenyl)propanoic acid is a chiral carboxylic acid whose derivatives have been explored in various therapeutic areas. The journey of a drug candidate from discovery to a marketable product is intrinsically linked to its physicochemical properties, with solubility being a paramount consideration.[1] Poor solubility can lead to challenges in formulation, unpredictable bioavailability, and diminished therapeutic efficacy.[2] Conversely, a well-characterized solubility profile in a range of organic solvents is crucial for:
-
Crystallization and Purification: Selecting appropriate solvents for efficient crystallization is key to achieving the desired purity and polymorphic form of the API.
-
Formulation Development: Understanding solubility is essential for developing various dosage forms, from oral solids to parenteral solutions.[1]
-
Preclinical and Clinical Studies: Consistent and predictable solubility is necessary for reliable dosing in toxicological and clinical evaluations.
This guide serves as a practical manual for researchers to systematically approach the determination and understanding of the solubility of (2S)-2-(4-fluorophenyl)propanoic acid.
Physicochemical Properties of (2S)-2-(4-fluorophenyl)propanoic Acid
A molecule's structure and inherent properties are the primary determinants of its solubility.[3] The following table summarizes key physicochemical parameters for (2S)-2-(4-fluorophenyl)propanoic acid, which provide initial insights into its likely solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | [4][5] |
| Molecular Weight | 168.16 g/mol | [4][5] |
| Physical Form | Liquid, Semi-Solid, or Solid | |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [5] |
| logP (octanol-water partition coefficient) | 2.0138 (calculated) | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
The presence of a carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, suggesting potential solubility in polar, protic solvents. The fluorophenyl group, however, introduces a significant non-polar character, indicating that solubility in non-polar solvents is also possible. The calculated logP value suggests a degree of lipophilicity.
The Thermodynamic Underpinnings of Solubility
Solubility is a thermodynamic equilibrium phenomenon, where the rate of dissolution of a solute into a solvent equals the rate of precipitation at a given temperature and pressure.[6] The process of dissolution can be conceptually broken down into three steps:
-
Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the solute molecules together in their solid lattice.
-
Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.
The overall enthalpy change of dissolution (ΔHsoln) determines whether the process is endothermic (absorbs heat) or exothermic (releases heat).[7] According to Le Châtelier's principle, for most solids, dissolution is an endothermic process, meaning their solubility increases with temperature.[8][9]
Predictive Models: The UNIFAC Group Contribution Method
When experimental data is limited, predictive models can offer valuable initial estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a semi-empirical model that predicts activity coefficients in non-ideal mixtures based on the functional groups present on the molecules.[10]
Causality of the UNIFAC Approach: The core idea behind UNIFAC is that the properties of a mixture are determined by the interactions between the constituent functional groups rather than the entire molecules.[11] This significantly reduces the amount of experimental data needed for prediction. The model calculates the activity coefficient by considering two components: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for the energetic interactions between functional groups.[12]
For (2S)-2-(4-fluorophenyl)propanoic acid, the molecule would be broken down into its constituent groups (e.g., aromatic carbon, fluorine, carboxylic acid, methyl). By using pre-existing parameters for the interactions between these groups and the functional groups of a solvent, an estimate of the activity coefficient, and subsequently the solubility, can be calculated.[13] While powerful, it's important to note that the accuracy of UNIFAC predictions can vary, and they are best used for initial screening and guidance rather than as a substitute for experimental determination.[11]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[1][14] It is a robust and reliable technique that, when performed correctly, provides a self-validating system for solubility measurement.
Rationale and Key Principles
The objective of the shake-flask method is to create a saturated solution of the analyte in the solvent of interest, where the dissolved solute is in equilibrium with an excess of the undissolved solid.[6] Key principles that ensure the validity of this method include:
-
Excess Solid: A sufficient amount of the solid compound must be present to ensure that the solution reaches saturation and that this equilibrium is maintained throughout the experiment.[15]
-
Equilibration Time: The mixture must be agitated for a sufficient period to ensure that equilibrium is reached. This can vary from a few hours to several days depending on the compound and solvent system.[14][15]
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately known temperature is critical for reproducible results.[16][17]
-
Phase Separation: After equilibration, the undissolved solid must be completely removed from the saturated solution without altering the composition of the solution.[15]
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of (2S)-2-(4-fluorophenyl)propanoic acid into a suitable vessel (e.g., a glass vial or flask with a screw cap). An excess is typically considered to be an amount that will not fully dissolve in the chosen volume of solvent.
-
Add a precise volume of the desired organic solvent to the vessel.
-
-
Equilibration:
-
Seal the vessel tightly to prevent solvent evaporation.
-
Place the vessel in a mechanical shaker or agitator within a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a constant speed that is sufficient to keep the solid suspended in the solvent, ensuring continuous contact between the two phases.[18] Avoid vigorous shaking that could lead to the formation of a vortex.
-
Continue agitation for a predetermined time to reach equilibrium (typically 24-72 hours). It is advisable to determine the time to equilibrium in preliminary studies by taking samples at various time points until the concentration of the dissolved solute remains constant.[19]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the undissolved solid to settle by letting the vessel stand in the temperature-controlled environment for a short period.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove all particulate matter. This step is crucial to prevent undissolved solid from being included in the analysis, which would lead to an overestimation of solubility.
-
-
Quantification (Gravimetric Analysis):
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume of the filtered saturated solution into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Place the evaporating dish in an oven at a temperature sufficient to remove all residual solvent but below the decomposition temperature of the compound.
-
Cool the dish in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing steps until a constant mass is achieved, indicating that all the solvent has been removed.[20]
-
-
Calculation:
-
Mass of dissolved solute: (Mass of dish + dry solute) - (Mass of empty dish)
-
Mass of solvent: (Mass of dish + solution) - (Mass of dish + dry solute)
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100
-
Visualizing the Experimental Workflow
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 4. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Solubility [chem.fsu.edu]
- 10. UNIFAC - Wikipedia [en.wikipedia.org]
- 11. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scm.com [scm.com]
- 13. aidic.it [aidic.it]
- 14. enamine.net [enamine.net]
- 15. quora.com [quora.com]
- 16. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 17. Solubility - Wikipedia [en.wikipedia.org]
- 18. who.int [who.int]
- 19. uomus.edu.iq [uomus.edu.iq]
- 20. pharmajournal.net [pharmajournal.net]
